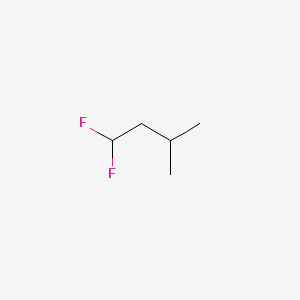

1,1-Difluoro-3-methylbutane

Description

1,1-Difluoro-3-methylbutane (C₅H₁₀F₂) is a fluorinated alkane characterized by a branched hydrocarbon chain with two fluorine atoms attached to the first carbon. Its average molecular mass is 108.131 g/mol, and its monoisotopic mass is 108.075057 g/mol . The compound is identified by CAS RN 53731-22-9 and ChemSpider ID 10324908. Structurally, it features a methyl group at the third carbon, contributing to its branched topology. Fluorine's electronegativity and small atomic radius enhance the compound's stability and influence its physical properties, such as boiling point and polarity.

Properties

CAS No. |

53731-22-9 |

|---|---|

Molecular Formula |

C5H10F2 |

Molecular Weight |

108.13 g/mol |

IUPAC Name |

1,1-difluoro-3-methylbutane |

InChI |

InChI=1S/C5H10F2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |

InChI Key |

GLBJEBQCIZKKHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Substitution: Products with different functional groups replacing the fluorine atoms.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of hydrocarbons with reduced fluorine content.

Scientific Research Applications

1,1-Difluoro-3-methylbutane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The pathways involved may include nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 1,1-Difluoro-3-methylbutane with structurally or functionally related fluorinated compounds:

Key Observations:

- Branched vs. Cyclic Structures: this compound’s linear chain contrasts with cyclobutane derivatives (e.g., 1,1-Difluoro-3-isocyanocyclobutane), where ring strain and functional groups (e.g., isocyano) enhance reactivity for ring-opening reactions .

- Functional Group Diversity: The trifluoromethyl group in 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid increases acidity (pKa ~1-2) compared to non-acidic alkanes like this compound .

- Applications : While this compound is likely a general-purpose intermediate, N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine’s tertiary amine structure suggests utility in drug design, as seen in its synthesis via DAST-mediated fluorination .

Physicochemical Properties

- Volatility : Linear fluorinated alkanes (e.g., this compound) generally exhibit lower boiling points than cyclic analogues due to reduced molecular rigidity.

- Polarity: The isocyano group in 1,1-Difluoro-3-isocyanocyclobutane introduces significant polarity, enhancing solubility in polar aprotic solvents .

- Thermal Stability : Cyclobutane derivatives are less thermally stable than branched alkanes due to ring strain, limiting their use in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.